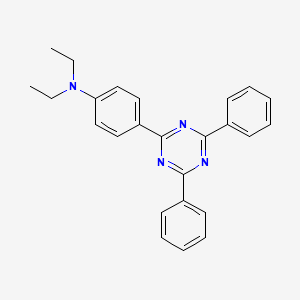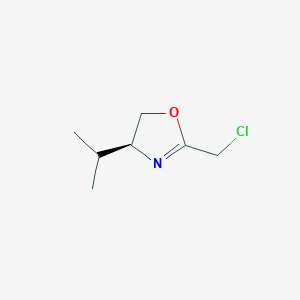
2,2'-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features two thiophene rings connected by an ethene bridge, with butyl groups attached to the 3 and 4 positions of each thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Butyl Groups: The butyl groups can be introduced via alkylation reactions using butyl halides in the presence of a strong base.
Formation of the Ethene Bridge: The ethene bridge can be formed through a coupling reaction, such as the Heck reaction, which involves the coupling of halogenated thiophenes with ethene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s electronic properties.
Substitution: The butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane-bridged derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) depends on its specific application. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological systems, the compound’s interaction with cellular components can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular membranes.
類似化合物との比較
Similar Compounds
2,2’-(Ethene-1,2-diyl)bis(3,4-dimethylthiophene): Similar structure but with methyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-diphenylthiophene): Similar structure but with phenyl groups instead of butyl groups.
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylfuran): Similar structure but with furan rings instead of thiophene rings.
Uniqueness
2,2’-(Ethene-1,2-diyl)bis(3,4-dibutylthiophene) is unique due to the presence of butyl groups, which enhance its solubility and processability. The ethene bridge provides a conjugated system that is beneficial for electronic applications, while the thiophene rings contribute to the compound’s stability and electronic properties.
特性
CAS番号 |
188565-07-3 |
|---|---|
分子式 |
C26H40S2 |
分子量 |
416.7 g/mol |
IUPAC名 |
3,4-dibutyl-2-[2-(3,4-dibutylthiophen-2-yl)ethenyl]thiophene |
InChI |
InChI=1S/C26H40S2/c1-5-9-13-21-19-27-25(23(21)15-11-7-3)17-18-26-24(16-12-8-4)22(20-28-26)14-10-6-2/h17-20H,5-16H2,1-4H3 |
InChIキー |
JDUINQQJHDIBPL-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CSC(=C1CCCC)C=CC2=C(C(=CS2)CCCC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
![{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene](/img/structure/B14255369.png)
![2-Oxetanone, 4-[3-(tetrahydro-2H-pyran-2-yl)propyl]-](/img/structure/B14255373.png)


![2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14255391.png)
![4-[4-(4-Chlorophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14255403.png)

![3-[3-[[[(2R)-2-amino-3-sulfanylpropyl]amino]methyl]phenyl]benzoic acid](/img/structure/B14255408.png)



